molecular formula C7H10ClNO2 B1488402 [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride CAS No. 53654-42-5

[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride

Cat. No. B1488402
CAS RN: 53654-42-5
M. Wt: 175.61 g/mol
InChI Key: KRZRQRQGRZBMDP-UHFFFAOYSA-N
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Description

“[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 53654-42-5 . It has a molecular weight of 175.61 . This compound is solid in physical form and is stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name of this compound is pyridine-3,4-diyldimethanol hydrochloride . The InChI code is 1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7 (6)5-10;/h1-3,9-10H,4-5H2;1H . The InChI key is KRZRQRQGRZBMDP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Organic Synthesis Intermediates

[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride: is often used as an intermediate in organic synthesis. Its structure allows for the introduction of a pyridine moiety into larger molecules, which can be crucial for the development of pharmaceuticals and agrochemicals. The hydroxymethyl group provides a reactive site for further chemical modifications, making it a versatile building block in synthetic chemistry .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drugs. Its derivatives are explored for their potential therapeutic effects. For example, modifications of this compound can lead to the development of molecules with potential activity against a range of diseases, including neurological disorders and cancer .

Material Science

The pyridine ring present in [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride is a beneficial component in materials science. It can be incorporated into polymers to enhance their electrical conductivity, making them suitable for use in electronic devices. Additionally, it can be used to create novel materials with specific optical properties .

Catalysis

This compound can also play a role in catalysis. The pyridine ring can act as a ligand, binding to metals and forming complexes that are used as catalysts in various chemical reactions. These catalysts can increase the efficiency of reactions, reduce energy consumption, and improve selectivity towards desired products .

Biochemistry Research

In biochemistry, [4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride may be used to study enzyme interactions with pyridine-containing substrates. It can help in understanding the role of pyridine derivatives in biological systems and the development of enzyme inhibitors or activators .

Nutraceuticals

Derivatives of this compound have been studied for their role as nutraceuticals. They can contribute to the development of dietary supplements that support health and wellness. The compound’s structural similarity to vitamin B6 derivatives suggests potential applications in nutritional science .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectroscopic analysis. It can help in the quantification and identification of pyridine derivatives in complex mixtures .

Environmental Science

Lastly, in environmental science, researchers can utilize this compound to study the degradation of pyridine derivatives in the environment. Understanding its breakdown pathways can inform the development of strategies to mitigate the impact of these compounds on ecosystems .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[3-(hydroxymethyl)pyridin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-4-6-1-2-8-3-7(6)5-10;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZRQRQGRZBMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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